Siagoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

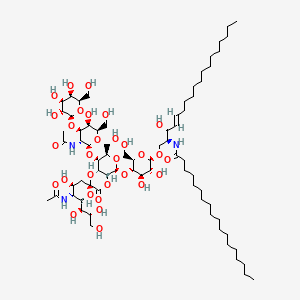

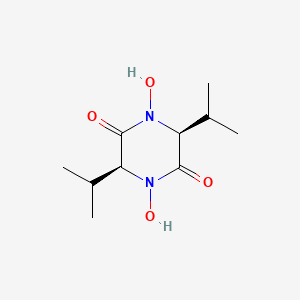

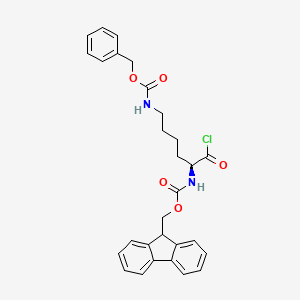

Alpha-Neu5Ac-(2->3)-[beta-D-Gal-(1->3)-beta-D-GalNAc-(1->4)]-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-N-stearoylsphingosine 1(II'),2(II) lactone is a sialotetraosylceramide consisting of the disialoganglioside GM1 with a lactone ring formed between C-1 of the NeuNac residue and C-2 of the galactose residue proximal to the ceramide moiety. It is a sialotetraosylceramide and a lactone. It derives from a ganglioside GM1.

Siagoside (Sygen, AGF 2) has been investigated for the treatment of Parkinson Disease. It is a naturally occurring substance in the nerve cell’s membrane that is thought to play a role in cell growth, development, and repair. Siagoside completed phase 2 trials for parkinson's disease (PD) treatment. Sygen appears to be beneficial in patients with severe spinal cord injury. Treatment results in a 52% decrease in mortality 48 hours after the induction of ischemia in gerbils by permanent unilateral ligation of the common carotid artery.

Scientific Research Applications

Neuroprotection and Recovery

Siagoside has shown potential in neuroprotection and recovery. A study by Pich et al. (1992) demonstrated that siagoside treatment after acute cerebral ischemia in rats can attenuate morphological and functional deficits related to striatal damage. This suggests siagoside's selective protective action on striatal neural populations or its modulatory action on neural systems involved in striatal control.

Role in Peripheral and Central Nervous System Repair

Siagoside, particularly GM1 ganglioside, has been found to stimulate or accelerate the repair of peripheral and central nervous system neurons after various types of damage. Schneider (1994) discusses the therapeutic role of gangliosides in neurological disorders, highlighting the need for further clinical studies despite inconsistent results in clinical applications.

Impact on Inflammation

Research into the impact of siagoside on inflammation has been explored, with a study by Boeckenholt et al. (2012) investigating silymarin and harpagoside’s effects on reducing the release of inflammatory cytokines from BEAS-2B cells.

Educational Applications

Siagoside's applications extend into educational research as well. For instance, Lederman et al. (2014) discuss the development of the Views About Scientific Inquiry (VASI) questionnaire, which assesses learners' views of scientific inquiry (SI), an essential aspect of understanding scientific research processes.

Environmental and Agricultural Research

The use of siagoside in environmental and agricultural research is also notable. For example, Siddiqui et al. (2014) explored the role of nano-silicon dioxide in plant resistance to salt stress, which could have implications for using similar compounds, including siagoside, in agriculture.

Further Areas of Research

Additional research areas include studies on the effectiveness of scientific inquiry learning in various educational contexts, as shown in papers by Qingchao et al. (2008) and Prabowo (2015). These studies contribute to our understanding of how scientific processes, potentially influenced by compounds like siagoside, can be taught and learned effectively.

properties

CAS RN |

100345-64-0 |

|---|---|

Molecular Formula |

C73H129N3O30 |

Molecular Weight |

1528.826 |

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,4'S,4aR,5S,5'R,6'R,7R,8S,8aS)-5'-acetamido-8-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4'-hydroxy-7-(hydroxymethyl)-3-oxo-6'-[(1R,2R)-1,2,3-trihydroxypropyl]spiro[5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-2,2'-oxane]-5-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C73H129N3O30/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-96-69-61(94)59(92)62(50(39-80)99-69)101-71-67-66(106-73(72(95)104-67)35-46(85)53(74-42(3)82)65(105-73)55(88)47(86)36-77)63(51(40-81)100-71)102-68-54(75-43(4)83)64(57(90)49(38-79)97-68)103-70-60(93)58(91)56(89)48(37-78)98-70/h31,33,44-51,53-71,77-81,84-86,88-94H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63-,64+,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1 |

InChI Key |

WVHBJHLTCHODOA-MYYVOHNDSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B562180.png)

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)